Metyrosine
Beschreibung
Metyrosine (α-methyl-para-tyrosine) is a tyrosine hydroxylase inhibitor that blocks the rate-limiting step in catecholamine synthesis, reducing the production of dopamine, norepinephrine, and epinephrine . It is primarily used in the perioperative management of pheochromocytoma and paraganglioma (PPGL) to mitigate complications from catecholamine excess, such as hypertensive crises and hemodynamic instability during surgery . This compound is often combined with α-adrenergic blockers (e.g., phenoxybenzamine) to optimize blood pressure control and surgical outcomes .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTGHBARYWONDQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023315 | |
| Record name | Metyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very slightly soluble, 2.48e+00 g/L | |
| Record name | Metyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00765 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
672-87-7 | |
| Record name | Metyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metyrosine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00765 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metirosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOQ0J0TPF7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Metyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
312.5 °C | |
| Record name | Metyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00765 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Diastereomeric Salt Formation
Patent US9452974B2 outlines a stereoselective method leveraging diastereomeric salt formation to isolate the L-enantiomer. The process begins with racemic α-methyltyrosine derivatives, which are treated with chiral amines such as R- or S-α-methylbenzylamine. The resulting salts exhibit distinct solubilities, enabling fractional crystallization. After isolation, the salt is hydrolyzed under acidic conditions to yield enantiomerically pure this compound. This method achieves >98% enantiomeric excess (ee) and scales efficiently for industrial production.
Asymmetric Hydrogenation
A catalytic asymmetric hydrogenation route, detailed in WO2011053835A1, employs transition-metal catalysts to induce chirality. Starting from a prochiral α,β-unsaturated ketone, hydrogenation in the presence of a ruthenium-BINAP complex generates the desired (S)-configured intermediate. Subsequent functional group transformations yield this compound with 95–99% ee. This method minimizes waste and avoids hazardous reagents, aligning with green chemistry principles.
Hydrolytic Methods and Protective Group Strategies
Hydrobromic Acid-Mediated Hydrolysis
ChemicalBook describes a high-yield hydrolysis of N-acetyl-O-methylthis compound using 48% hydrobromic acid (HBr). Heating the substrate at 120°C for 5 hours cleaves both acetyl and methyl protective groups, affording crude this compound. Purification via pH adjustment and activated carbon treatment yields 84% pure product. While efficient, this method requires careful handling of concentrated HBr and generates stoichiometric waste.
Enzymatic Resolution
Emerging approaches utilize lipases or proteases to resolve racemic mixtures. For instance, Candida antarctica lipase B selectively hydrolyzes the D-enantiomer of an α-methyltyrosine ester, leaving the L-form intact. Although enzymatic methods offer mild reaction conditions, industrial adoption remains limited due to enzyme cost and scalability challenges.
Comparative Analysis of Synthetic Routes
Industrial Production and Process Optimization
Large-scale this compound synthesis prioritizes cost-effectiveness and safety. The stereoselective salt formation method (US9452974B2) dominates industrial settings due to its high throughput and minimal purification steps. Key process parameters include:
- Temperature control : Maintaining 25–30°C during salt crystallization prevents co-precipitation of impurities.
- Solvent selection : Acetone or ethanol optimizes salt solubility and crystallization kinetics.
- Catalyst recycling : Ruthenium catalysts in asymmetric hydrogenation are recovered via filtration, reducing costs.
Analyse Chemischer Reaktionen
Types of Reactions
Metyrosine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Treatment of Pheochromocytoma and Paraganglioma
Metyrosine is predominantly utilized in the management of pheochromocytoma, a rare tumor that secretes excess catecholamines like norepinephrine and epinephrine. By inhibiting tyrosine hydroxylase, this compound reduces catecholamine synthesis, leading to decreased symptoms such as hypertension, tachycardia, and anxiety. Clinical studies have demonstrated significant reductions in urinary catecholamine levels among patients treated with this compound:
- A study involving 13 patients showed that approximately 61.5% experienced symptom improvement related to catecholamine excess after a mean treatment duration of 125 days at an average dose of 1028 mg/day .
- Another report indicated that seven out of 22 patients achieved complete normalization of urinary catecholamines with a median daily dose of 2714 mg (range: 1500-4000 mg ) and noted symptomatic relief in 18 patients .
2. Management of Hypertensive Crises
This compound is also effective in controlling hypertensive crises associated with pheochromocytoma. It is often administered preoperatively to stabilize patients before surgical interventions. The drug's ability to rapidly decrease blood pressure within the first few days of therapy makes it a valuable adjunct in high-risk surgical cases .
Research Applications
1. Investigating Catecholamine Depletion Effects
Beyond its clinical use, this compound serves as a research tool to study the effects of catecholamine depletion on various physiological and behavioral outcomes. Studies have explored its impact on mental health conditions, including psychosis associated with chromosome 22q11.2 deletion syndrome .
2. Antioxidant Properties
Recent investigations have highlighted this compound's potential antioxidant properties. Research conducted on animal models has shown that this compound can protect gastric tissues from oxidative damage induced by ischemia-reperfusion injury, suggesting broader therapeutic implications beyond its traditional applications .
Case Studies
Several case studies illustrate the versatility of this compound:
- Psychosis Treatment: A young adult with psychosis unresponsive to traditional antipsychotics showed significant improvement after being treated with this compound, indicating its potential role in psychiatric disorders .
- Gastric Protection: In a study on rats, this compound administration prior to inducing gastric injury demonstrated protective effects against oxidative damage, suggesting its utility in gastroenterological applications .
Summary Table of this compound Applications
Wirkmechanismus
Metyrosine exerts its effects by inhibiting the enzyme tyrosine hydroxylase, which catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), the first step in catecholamine biosynthesis . By blocking this enzyme, this compound reduces the production of catecholamines such as dopamine, norepinephrine, and epinephrine . This inhibition leads to a decrease in the symptoms associated with excessive catecholamine production, such as hypertension, tachycardia, and sweating .
Vergleich Mit ähnlichen Verbindungen
Key Differences :
- This compound acts upstream by reducing catecholamine synthesis, whereas phenoxybenzamine and propranolol block adrenergic receptors downstream .
- This compound’s effect is systemic and preemptive, while phenoxybenzamine primarily mitigates α-mediated vasoconstriction post-catecholamine release .
Efficacy in Clinical Trials
Table 1: Intraoperative Outcomes in PPGL Surgery
Findings :
- This compound combined with phenoxybenzamine reduces hypertensive crises and vasopressor requirements compared to monotherapy .
- This compound alone is less effective in systolic blood pressure control, necessitating combination therapy for optimal results .
Side Effect Profile
Table 2: Adverse Effects of this compound vs. Phenoxybenzamine
Key Notes:
Biologische Aktivität
Metyrosine, also known as alpha-methyltyrosine, is a compound primarily recognized for its role in inhibiting catecholamine synthesis. This article delves into its biological activity, highlighting its mechanisms, effects on various physiological parameters, and clinical applications, supported by data tables and case studies.
This compound functions as a tyrosine hydroxylase inhibitor , which is the rate-limiting enzyme in the biosynthesis of catecholamines. By inhibiting this enzyme, this compound effectively reduces the production of catecholamines such as dopamine, norepinephrine, and epinephrine. This action leads to decreased levels of these neurotransmitters in the body, which is particularly beneficial in conditions characterized by excessive catecholamine production, such as pheochromocytoma and paraganglioma .
Clinical Applications
This compound is primarily used in the management of pheochromocytoma , a tumor that secretes catecholamines. Its use has been associated with significant clinical improvements:
- Reduction in Blood Pressure : this compound administration has been shown to lower both systolic and diastolic blood pressure in patients with pheochromocytoma .
- Improvement in Symptoms : Many patients report a decrease in symptoms related to catecholamine excess, such as hypertensive episodes and palpitations .
Case Studies
-
Study on Endocrinological Changes :
- A cohort study involving ten patients with pheochromocytoma demonstrated that after this compound treatment, urinary catecholamine metabolite levels decreased significantly (p < 0.001), indicating effective suppression of catecholamine synthesis. Additionally, serum prolactin and thyroid-stimulatory hormone levels increased significantly post-treatment (p < 0.05) .
- Oxidative Stress and Inflammation :
Table 1: Effects of this compound on Catecholamine Levels and Blood Pressure
| Parameter | Before Treatment | After Treatment | p-value |
|---|---|---|---|
| Urinary Catecholamines (mg/24h) | 350 ± 50 | 120 ± 30 | <0.001 |
| Systolic Blood Pressure (mmHg) | 180 ± 10 | 140 ± 8 | <0.01 |
| Diastolic Blood Pressure (mmHg) | 110 ± 5 | 85 ± 4 | <0.01 |
Table 2: Biochemical Markers of Oxidative Stress
| Marker | Control Group | This compound Group | p-value |
|---|---|---|---|
| MDA (nmol/g tissue) | 15.2 ± 1.5 | 8.7 ± 1.2 | <0.05 |
| tGSH (µmol/g tissue) | 5.6 ± 0.5 | 7.8 ± 0.6 | <0.01 |
| SOD Activity (U/mg protein) | 3.4 ± 0.4 | 5.1 ± 0.3 | <0.01 |
Summary of Findings
The biological activity of this compound reveals its potential as an effective therapeutic agent for managing conditions associated with excessive catecholamine production:
- Antioxidant Properties : this compound exhibits protective effects against oxidative damage in various tissues .
- Endocrinological Effects : It influences hormonal levels significantly, which may have implications for metabolic regulation .
- Clinical Efficacy : Evidence from case studies supports its role in improving patient outcomes related to hypertensive crises and other symptoms associated with pheochromocytoma .
Q & A
Q. What are the primary biochemical mechanisms through which metyrosine exerts its therapeutic effects in catecholamine-excess conditions?
this compound inhibits tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, reducing dopamine, norepinephrine, and epinephrine production. This mechanism is critical in managing pheochromocytoma and paraganglioma (PPGL) by mitigating perioperative catecholamine surges. Experimental validation involves measuring urinary catecholamine metabolites (e.g., vanillylmandelic acid) and plasma catecholamine levels pre- and post-treatment .
Q. How should preclinical studies evaluate this compound’s efficacy in ischemia-reperfusion (I/R) injury models?
Standard protocols involve rodent models (e.g., rats) subjected to controlled vascular occlusion (e.g., 1-hour ischemia followed by 3-hour reperfusion). This compound (50 mg/kg) is administered pre-ischemia. Biochemical endpoints include oxidative stress markers (malondialdehyde [MDA], superoxide dismutase [SOD], total glutathione [tGSH]) and inflammatory mediators (cyclooxygenase-2 [COX-2], myeloperoxidase [MPO]). Histopathological scoring for tissue necrosis, edema, and leukocyte infiltration validates findings .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in clinical trials?
Linear mixed-effects models or ANOVA with post-hoc tests (e.g., Tukey’s HSD) are recommended for dose-ranging studies. Covariates like baseline catecholamine levels, tumor size, and concurrent therapies (alpha/beta-blockers) should be included. Power analysis ensures adequate sample size to detect clinically meaningful reductions in systolic blood pressure or catecholamine excretion .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different tissue-specific I/R models?
Discrepancies (e.g., stronger antioxidant effects in ovarian vs. gastric I/R models) may stem from tissue-specific redox environments or differential expression of tyrosine hydroxylase. Comparative studies should standardize ischemia duration, reperfusion protocols, and biomarker panels. Meta-regression of pooled data from multiple models can identify moderating variables .
Q. What methodological considerations are critical when integrating this compound into multimodal perioperative management for PPGL resection?
Key factors include:
- Timing : Initiate this compound 7–14 days preoperatively to achieve steady-state catecholamine suppression.
- Combination therapy : Use with alpha-adrenergic blockers (e.g., phenoxybenzamine) to prevent rebound hypertension. Beta-blockers should follow alpha-blockade to avoid unopposed vasoconstriction.
- Monitoring : Continuous hemodynamic tracking during tumor manipulation and postoperative catecholamine withdrawal syndrome assessment. Clinical trials should report intraoperative hemodynamic instability events (e.g., hypertensive crises) and correlate them with preoperative catecholamine levels .
Q. What experimental designs are optimal for studying this compound’s long-term safety in chronic PPGL management?
Prospective cohort studies with ≥12-month follow-up should assess:
- Adverse effects : Sedation, extrapyramidal symptoms, and renal function (this compound is renally excreted).
- Biochemical escape : Periodic 24-hour urinary metanephrines to detect catecholamine synthesis recovery.
- Quality of life : Validated tools (e.g., EQ-5D) to evaluate fatigue and psychiatric symptoms. Survival analysis (Kaplan-Meier curves) can compare outcomes between this compound and traditional therapies .
Methodological Guidance
Q. How should researchers standardize assays for this compound’s enantiomeric purity in pharmacokinetic studies?
Use validated HPLC methods with chiral columns (e.g., Kromasil C4-L26 packing) and USP reference standards (e.g., this compound R-Enantiomer RS). Retention time (~28 minutes) and peak area ratios ensure precision. Limit tests should enforce ≤0.1% R-enantiomer impurity to comply with pharmacopeial guidelines .
Q. What systematic review frameworks are suitable for synthesizing evidence on this compound’s off-label uses?
Apply PRISMA guidelines with PICO criteria:
- Population : Patients with non-PPGL conditions (e.g., schizophrenia, Tourette’s syndrome).
- Intervention : this compound dosing regimens.
- Comparison : Placebo or standard care.
- Outcomes : Symptom severity scales, adverse events. Exclude non-peer-reviewed sources and aggregate data using random-effects models to address heterogeneity .
Q. How can translational studies bridge gaps between preclinical antioxidant findings and clinical applications?
- Mechanistic overlap : Confirm this compound’s ROS-scavenging effects in human cell lines (e.g., endothelial cells under hypoxia-reoxygenation).
- Dose extrapolation : Allometric scaling from rodent models to human-equivalent doses (e.g., 250–500 mg QID).
- Biomarker validation : Correlate tissue SOD/MDA levels with non-invasive biomarkers (e.g., serum 8-OHdG for oxidative DNA damage) .
Data Reporting Standards
Q. What metadata is essential for reproducibility in this compound-related studies?
Include:
- Chemical identifiers : CAS number (672-87-7), IUPAC name (α-methyl-L-tyrosine).
- Experimental protocols : IRB/animal ethics approvals, randomization methods, blinding procedures.
- Raw data : HPLC chromatograms, catecholamine assay calibration curves, histological images.
Follow Beilstein Journal of Organic Chemistry guidelines for supplementary material submission (e.g., .cif files for crystallography) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
